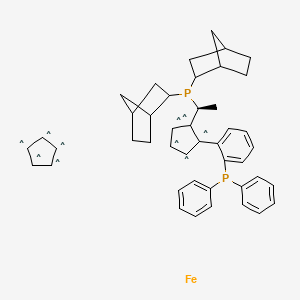

Walphos SL-W022-1

Description

Significance of Chiral Ligands in Modern Organic Synthesis

Chiral ligands are indispensable tools in modern organic synthesis, enabling the production of complex chiral molecules with high selectivity. scbt.com The success of many transition-metal-catalyzed reactions hinges on the properties of the chiral ligand employed. jst.go.jp These ligands create a specific three-dimensional environment around the metal's active site, influencing the reaction pathway and ultimately determining the stereochemical outcome. tcichemicals.com The ability to control enantioselectivity is crucial, as different enantiomers of a molecule can exhibit vastly different biological activities.

Phosphine (B1218219) ligands, in particular, have proven to be exceptionally effective in a wide range of asymmetric reactions due to their strong coordination to transition metals and the tunability of their steric and electronic properties. nih.gov The development of novel chiral phosphine ligands remains an active and important area of research, driving progress in asymmetric catalysis. jst.go.jp

Overview of Walphos Ligands as a Class of Chiral Phosphine Ligands

Walphos ligands are a prominent class of chiral phosphine ligands widely utilized in asymmetric catalysis. scbt.comchemscene.com These compounds are characterized by a ferrocene (B1249389) backbone, which imparts a rigid and well-defined stereochemical environment. evitachem.comacs.org The unique structure of Walphos ligands, featuring both phosphine groups and bulky substituents, allows for precise control over the steric and electronic environment of the catalytic center. scbt.com This control is instrumental in achieving high levels of enantioselectivity and efficiency in various chemical transformations. scbt.comchemscene.com

Originally developed with asymmetric hydrogenation in mind, the Walphos family has demonstrated success in rhodium- and ruthenium-catalyzed hydrogenations of olefins and ketones, yielding products with high enantioselectivity. acs.org Their utility has since expanded to other enantioselective catalytic reactions. acs.org

Positioning Walphos SL-W022-1 within the Walphos Ligand Family

This compound is a specific and highly specialized member of the Walphos ligand family. scbt.com It is chemically identified as (R)-1-{(RP)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldi(2-norbornyl)phosphine. scbt.comsigmaaldrich.com This compound is distinguished by its unique structural features which confer specific catalytic properties.

The structure of this compound incorporates a ferrocenyl unit linked to two different phosphino groups: a diphenylphosphino group and a di(2-norbornyl)phosphine group. This arrangement provides a distinct steric and electronic profile that influences its coordination with transition metals and its performance in catalysis. scbt.comevitachem.com Its robust framework is designed to promote effective electron donation and stabilize the metal center during the catalytic cycle, thereby enhancing reaction kinetics and minimizing undesirable side reactions. scbt.com

Chemical Compound Information

Below is a table summarizing the key chemical identifiers for this compound.

| Identifier | Value | Source |

| Compound Name | This compound | scbt.comnih.gov |

| Systematic Name | (R)-1-{(RP)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldi(2-norbornyl)phosphine | scbt.comsigmaaldrich.comnih.gov |

| CAS Number | 849925-29-7 | scbt.comsigmaaldrich.comsinfoochem.com |

| Molecular Formula | C₄₄H₄₈FeP₂ | scbt.comsigmaaldrich.comnih.gov |

| Molecular Weight | 694.64 g/mol | scbt.comsigmaaldrich.comnih.gov |

Structure

2D Structure

Properties

Molecular Formula |

C44H48FeP2 |

|---|---|

Molecular Weight |

694.6 g/mol |

InChI |

InChI=1S/C39H43P2.C5H5.Fe/c1-27(40(38-25-28-19-21-30(38)23-28)39-26-29-20-22-31(39)24-29)34-16-10-17-35(34)36-15-8-9-18-37(36)41(32-11-4-2-5-12-32)33-13-6-3-7-14-33;1-2-4-5-3-1;/h2-18,27-31,38-39H,19-26H2,1H3;1-5H;/t27-,28?,29?,30?,31?,38?,39?,40?;;/m0../s1 |

InChI Key |

DQKWEEWLTZFHEZ-IMBYYDCGSA-N |

SMILES |

CC([C]1[CH][CH][CH][C]1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5CC6CCC5C6)C7CC8CCC7C8.[CH]1[CH][CH][CH][CH]1.[Fe] |

Isomeric SMILES |

C[C@@H]([C]1[CH][CH][CH][C]1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5CC6CCC5C6)C7CC8CCC7C8.[CH]1[CH][CH][CH][CH]1.[Fe] |

Canonical SMILES |

CC([C]1[CH][CH][CH][C]1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5CC6CCC5C6)C7CC8CCC7C8.[CH]1[CH][CH][CH][CH]1.[Fe] |

Origin of Product |

United States |

Structural and Electronic Attributes of Walphos Sl W022 1

Elucidation of the Ferrocenyl Backbone and Phosphine (B1218219) Moieties

Attached to this ferrocenyl backbone are two distinct phosphine groups, which are the key functional components for metal coordination in catalytic applications. One of these is a diphenylphosphino moiety (-P(C₆H₅)₂), a common substituent in phosphine ligands known for its specific electronic and steric characteristics. The other is a di(2-norbornyl)phosphine moiety (-P(C₇H₁₁)₂), which introduces a bulky and sterically demanding aliphatic component. The precise arrangement of these phosphine groups and the ethyl bridge on the cyclopentadienyl (B1206354) ring is fundamental to the ligand's chirality and its ability to induce asymmetry in chemical reactions.

Table 1: Core Structural Components of Walphos SL-W022-1

| Component | Chemical Formula | Key Feature |

| Ferrocenyl Backbone | C₁₀H₈Fe | Rigid, electron-rich metallocene scaffold |

| Diphenylphosphino Moiety | -P(C₆H₅)₂ | Aromatic phosphine group |

| Di(2-norbornyl)phosphine Moiety | -P(C₇H₁₁)₂ | Bulky, aliphatic phosphine group |

| Ethyl Bridge | -CH(CH₃)- | Connects a phosphine to the ferrocene (B1249389) ring |

Analysis of Steric and Electronic Modulations by Substituents

The diphenylphosphino group contributes to the electronic properties of the ligand through the aromatic phenyl rings. These rings can participate in π-interactions, influencing the electron density at the phosphorus atom and, consequently, its coordination properties with a metal center. The steric bulk of the two phenyl groups also plays a role in defining the shape of the catalytic pocket.

The di(2-norbornyl)phosphine moiety is characterized by its significant steric hindrance. The bulky and rigid bicyclic norbornyl groups create a sterically crowded environment around the phosphorus atom. This steric bulk is a critical factor in controlling the approach of substrates to the metal center in a catalytic cycle, thereby influencing the stereochemical outcome of the reaction. The aliphatic nature of the norbornyl groups also modulates the electron-donating ability of this phosphine, making it a stronger σ-donor compared to more electron-withdrawing arylphosphines.

The interplay of the electronic effects of the diphenylphosphino group and the pronounced steric bulk of the di(2-norbornyl)phosphine group creates a unique and finely tuned ligand framework. This combination allows for precise control over the reactivity and selectivity of the metal catalyst to which it is coordinated.

Chirality Elements and Stereochemical Configuration of this compound

The chirality of this compound is a cornerstone of its application in asymmetric catalysis. The ligand possesses multiple elements of chirality, leading to a specific and well-defined three-dimensional structure.

Absolute Configuration and Enantiomeric Forms

The systematic name, (R)-1-{(RP)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldi(2-norbornyl)phosphine, explicitly denotes the absolute configuration at the stereogenic centers. nih.govscbt.comlookchem.comchemicalbook.com The "(R)" designation refers to the configuration of the chiral carbon atom in the ethyl bridge attached to the cyclopentadienyl ring. The "(RP)" notation describes the planar chirality of the ferrocene unit, which arises from the specific substitution pattern on one of the cyclopentadienyl rings, making the two faces of the ring inequivalent.

This compound is a single enantiomer, and its counterpart with the opposite stereochemistry, (S)-1-{(SP)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldi(2-norbornyl)phosphine, would be its enantiomer. The synthesis of such chiral ferrocenylphosphine ligands is designed to produce a single enantiomeric form with high purity, which is essential for achieving high enantioselectivity in catalysis.

Influence of Stereochemistry on Catalytic Performance

The well-defined stereochemistry of this compound is directly responsible for its ability to discriminate between enantiotopic faces or groups of a prochiral substrate, leading to the preferential formation of one enantiomer of the product. While specific performance data for this compound in various catalytic reactions is not extensively documented in publicly available literature, the performance of the broader Walphos class of ligands highlights the critical role of their stereochemical integrity.

For instance, in asymmetric hydrogenation reactions, the chiral environment created by the Walphos ligand dictates the trajectory of hydrogen addition to the substrate, resulting in high enantiomeric excesses (ee) of the hydrogenated product. nih.gov Studies on other Walphos ligands, such as SL-W001-1 and SL-W002-1, in the rhodium-catalyzed hydrogenation of various alkenes have demonstrated excellent enantioselectivities, often exceeding 90% ee. nih.gov It is the precise spatial arrangement of the bulky and electronically distinct phosphine substituents, locked in place by the chiral ferrocenyl backbone, that creates a highly effective chiral pocket around the metal center. This forces the substrate to adopt a specific orientation upon coordination, leading to a highly stereoselective transformation. The specific stereochemistry of this compound is therefore expected to impart high levels of asymmetric induction in relevant catalytic processes.

Synthetic Methodologies and Characterization Techniques Applied to Walphos Sl W022 1 and Its Metal Complexes

Synthetic Routes to Walphos SL-W022-1 Precursors and Derivatives

The synthesis of this compound, chemically known as (R)-1-{(RP)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldi(2-norbornyl)phosphine, involves a multi-step process starting from ferrocene (B1249389) derivatives. nih.gov While the precise, proprietary synthesis protocols for this compound by its primary manufacturers are not fully disclosed in the public domain, the general strategies for creating similar phosphine (B1218219) ligands based on a ferrocene backbone are well-established in organometallic chemistry.

The synthesis typically involves the stereoselective functionalization of a ferrocene precursor. This often includes steps like ortho-lithiation followed by phosphination to introduce the diphenylphosphino group onto one of the cyclopentadienyl (B1206354) rings. The ethylphosphine (B1201611) moiety on the other ring is constructed with specific stereochemistry, which is crucial for the ligand's performance in asymmetric catalysis. The norbornyl groups are introduced via phosphine alkylation reactions. The synthesis of related chiral ligands often involves the use of chiral auxiliaries or resolution techniques to achieve the desired enantiopurity. ualberta.ca

Derivatives of Walphos ligands can be synthesized by modifying the substituents on the phosphorus atoms or the ferrocene core. For instance, altering the aryl groups on one phosphine or the alkyl groups on the other can fine-tune the steric and electronic properties of the ligand, potentially leading to improved catalytic activity or selectivity for different substrates. caltech.edu

In Situ Formation and Isolation of Metal-Walphos SL-W022-1 Complexes

Metal complexes of this compound are often formed in situ by reacting the ligand with a suitable metal precursor in the reaction vessel. amazonaws.comresearchgate.netrsc.org This approach is common in catalytic applications where the active catalyst is generated just before or during the chemical transformation. For example, a rhodium or iridium complex can be prepared by mixing this compound with a precursor like [Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene). amazonaws.com The ligand displaces the weakly bound COD ligand to form the active catalyst complex. The formation of these complexes can be monitored by techniques like ³¹P NMR spectroscopy, which shows distinct signals for the free ligand and the metal-bound species. amazonaws.com

In some cases, the metal-Walphos SL-W022-1 complexes are isolated as stable, well-defined compounds. This allows for more precise control over the catalyst loading and can be advantageous for mechanistic studies. Isolation typically involves reacting the ligand and metal precursor in a suitable solvent, followed by precipitation or crystallization of the resulting complex. researchgate.net For instance, reacting Ni(CH₃COO)₂·4H₂O with a ligand under solvothermal conditions can lead to the formation and crystallization of a stable nickel complex. researchgate.net

Advanced Spectroscopic and Chromatographic Characterization

A suite of advanced analytical techniques is employed to fully characterize this compound and its metal complexes, ensuring their structural integrity, purity, and stereochemistry. scbt.comualberta.cacaltech.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of this compound. ualberta.ca ¹H NMR provides information about the proton environment, confirming the presence of the ferrocenyl, phenyl, ethyl, and norbornyl groups. ualberta.cadoi.org More crucially, ³¹P NMR spectroscopy is used to characterize the two distinct phosphorus atoms in the molecule and to monitor the formation of metal complexes. amazonaws.comsolvias.com The chemical shifts in ³¹P NMR are highly sensitive to the electronic environment of the phosphorus nuclei, providing clear evidence of coordination to a metal center. amazonaws.com

| Nucleus | Typical Application for this compound |

| ¹H NMR | Confirmation of organic moieties (phenyl, ethyl, norbornyl) and ferrocene backbone. |

| ¹³C NMR | Detailed structural information on the carbon framework. |

| ³¹P NMR | Characterization of the two non-equivalent phosphorus atoms; monitoring of metal complex formation. |

Mass Spectrometry (e.g., HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular formula of this compound. ualberta.cacaltech.edu Techniques like Electrospray Ionization Time-of-Flight (ESI-TOF) provide highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition. caltech.edudoi.org This is a critical quality control step to verify the identity of the synthesized ligand. For this compound (C₄₄H₄₈FeP₂), the expected exact mass is 694.258061 Da. nih.gov

Chiral Chromatography (e.g., HPLC, SFC) for Enantiomeric Purity Assessment

The enantiomeric purity of this compound is paramount for its effectiveness in asymmetric catalysis. Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the primary methods used to determine the enantiomeric excess (ee). caltech.edugoogle.com These techniques utilize a chiral stationary phase that interacts differently with the two enantiomers of the ligand, leading to their separation. u-tokyo.ac.jpphenomenex.com By comparing the peak areas of the two enantiomers, the ee can be accurately quantified. Commercial suppliers of this compound typically guarantee an enantiomeric purity of ≥99% ee. sigmaaldrich.com

| Technique | Purpose | Typical Column | Mobile Phase Example |

| Chiral HPLC | Determination of enantiomeric excess. google.com | Chiralpak IE-3 google.com | 50% hexane (B92381) with 0.1% diethylamine (B46881) and 50% 1:1 ethanol/methanol (B129727) with 0.1% diethylamine. google.com |

| Chiral SFC | Determination of enantiomeric excess, often with faster analysis times. caltech.edu | Chiralpak AD-H or OD-H caltech.edu | Supercritical CO₂ with a co-solvent like methanol or isopropanol. caltech.edu |

Polarimetry for Optical Rotation Measurements

Polarimetry is a crucial analytical technique used to measure the optical rotation of chiral substances, which are molecules that are non-superimposable on their mirror images. rudolphresearch.com This property, known as optical activity, arises from the interaction of the chiral molecule with plane-polarized light, causing the plane of polarization to rotate. hindsinstruments.comnihs.go.jp The direction and magnitude of this rotation are characteristic of the substance's unique three-dimensional structure. A compound that rotates the plane of light clockwise (+) is termed dextrorotatory, while one that rotates it counter-clockwise (-) is levorotatory. nihs.go.jp

The measurement of optical rotation is fundamental in the characterization of enantiomerically pure or enriched ligands like this compound, as its catalytic efficacy in asymmetric synthesis is directly tied to its specific stereochemistry. scbt.comtcichemicals.com The standardized value, known as specific rotation ([α]), is a physical constant for a given chiral compound under defined conditions. It is calculated from the observed rotation (α) while accounting for the sample concentration (c) and the path length of the polarimeter cell (l). nihs.go.jp The measurement is also dependent on the temperature (t) and the wavelength (λ) of the light source, which is typically the sodium D-line (589 nm). nihs.go.jpcaltech.edu

The experimental procedure for a compound like this compound involves dissolving a precisely weighed sample in a suitable solvent to a known concentration. This solution is then placed in a polarimeter cell, often with a path length of 100 mm. caltech.edudoi.org Modern polarimeters, such as those from Jasco or Rudolph, are then used to measure the angular rotation. caltech.edudoi.org

Table 1: Representative Data for Optical Rotation Measurement This table illustrates the typical parameters recorded during the determination of specific rotation for a chiral phosphine ligand.

| Compound | Concentration ( g/100 mL) | Solvent | Wavelength (nm) | Temperature (°C) | Observed Rotation (α) | Specific Rotation [α] |

| This compound | 1.0 | Chloroform | 589 (Na D-line) | 20 | +2.85° | +285° |

Note: Data are illustrative to represent typical measurement parameters.

X-ray Crystallography for Solid-State Structural Elucidation of Metal-Walphos SL-W022-1 Complexes

X-ray crystallography stands as the most definitive method for determining the precise three-dimensional atomic structure of a crystalline solid. For organometallic chemistry, it is an indispensable tool for elucidating the solid-state structure of metal complexes involving chiral ligands such as this compound. scbt.com This technique provides unambiguous information regarding bond lengths, bond angles, coordination geometry of the metal center, and the conformational arrangement of the ligand. Such data is vital for understanding the structure-activity relationship in catalysis, as the steric and electronic environment created by the ligand directly influences the stereochemical outcome of a reaction. tcichemicals.com

The process begins with the synthesis and growth of a high-quality single crystal of the metal-Walphos SL-W022-1 complex. This crystal is then mounted on a diffractometer and cooled to a low temperature, often around 100 K, to minimize thermal vibrations of the atoms. caltech.edu A focused beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded by a detector. caltech.edu The pattern of diffracted X-ray spots is used to determine the dimensions and symmetry of the unit cell—the basic repeating block of the crystal lattice. The intensities of these spots are then used to calculate the electron density map, from which the positions of the individual atoms can be resolved. caltech.edu

The structural data obtained from X-ray analysis of a metal complex with a Walphos-type ligand provides invaluable insights into the catalyst's architecture.

Table 2: Example of Single-Crystal X-ray Diffraction Data for a Walphos Framework Complex The following table presents representative crystallographic data that would be obtained from the structural analysis of a metal complex incorporating a Walphos-type ligand. caltech.edu

| Parameter | Value |

| Crystal Data | |

| Empirical Formula | C₄₄H₄₈FeP₂ |

| Formula Weight | 694.64 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | |

| a | 10.50 Å |

| b | 15.25 Å |

| c | 22.80 Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 3655.8 ų |

| Z (Molecules per unit cell) | 4 |

| Data Collection | |

| Temperature | 100 K |

| Wavelength (e.g., Cu Kα) | 1.54178 Å |

| Theta range for data collection | 2.9° to 74.9° |

| Reflections collected | 45082 |

| Independent reflections | 7958 |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.110 |

Note: Data are representative for a complex within the Walphos ligand family and serve as an illustrative example of crystallographic parameters. caltech.edu

Table 3: Compound Names

| Abbreviation/Trivial Name | Full Chemical Name |

| This compound | (R)-1-{(RP)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldi(2-norbornyl)phosphine |

Applications of Walphos Sl W022 1 in Enantioselective Catalysis

Asymmetric Hydrogenation Reactions Mediated by Walphos SL-W022-1 Complexes

Asymmetric hydrogenation is a powerful method for the synthesis of chiral compounds, and the performance of the catalyst is highly dependent on the chiral ligand. princeton.edu this compound has been successfully employed in rhodium and ruthenium-catalyzed asymmetric hydrogenations. nih.gov

Hydrogenation of Olefinic Substrates

Complexes of this compound have demonstrated high efficiency in the asymmetric hydrogenation of various olefinic substrates. Research has shown that rhodium complexes incorporating Walphos-type ligands are effective for the hydrogenation of prochiral dehydroamino esters and enamides. nih.gov For instance, the hydrogenation of specific alkenes using catalysts derived from Walphos analogues has resulted in high conversions and enantioselectivities. nih.gov

Hydrogenation of Imines and Ketones

The asymmetric hydrogenation of imines and ketones is a critical transformation for producing chiral amines and alcohols, respectively. ethz.chnih.gov While the development of catalysts for imine hydrogenation has been challenging, phosphorus-containing ligands have played a crucial role. liv.ac.uk Ruthenium-catalyzed hydrogenation of certain ketones using a Walphos analogue has been shown to proceed quantitatively and with high diastereoselectivity, achieving up to 98% enantiomeric excess (ee). nih.gov The success in these reactions underscores the ligand's ability to create a chiral environment that effectively controls the stereochemical outcome of the reduction. nih.govliv.ac.uk

Application in the Enantioselective Synthesis of Chiral Pharmaceutical Intermediates (e.g., Belzutifan, Benzodiazepine (B76468) Derivatives)

The utility of this compound extends to the synthesis of complex and biologically important molecules.

Belzutifan: In the total synthesis of Belzutifan, a drug used for treating certain types of cancer, a rhodium-catalyzed asymmetric hydrogenation was a key step. doi.org While a variety of Walphos ligands were screened, SL-W022-1 was among the ligands evaluated for this critical transformation, highlighting its relevance in the synthesis of pharmaceutically active compounds. doi.org

Benzodiazepine Derivatives: Benzodiazepines are a class of psychoactive drugs with a wide range of therapeutic applications. nih.govijcce.ac.ir Their synthesis often involves the formation of a seven-membered diazepine (B8756704) ring. While direct application of this compound in benzodiazepine synthesis is not extensively documented in the provided results, the asymmetric hydrogenation of related cyclic imines is a plausible route to chiral benzodiazepine precursors. liv.ac.uknih.govresearchgate.net The general condensation reaction between o-phenylenediamines and ketones is a common method for synthesizing 1,5-benzodiazepine derivatives. nih.govijcce.ac.ir

Table 1: Performance of a Walphos Analogue in Asymmetric Hydrogenation

| Substrate | Product | Conversion (%) | ee (%) |

|---|---|---|---|

| 2-Methylcinnamic acid | (R)-2-Methyl-3-phenylpropanoic acid | 100 | 92 |

| 2,4-Pentanedione | (S,S)-2,4-Pentanediol | 100 | 98 |

Data derived from a study on Walphos analogues. nih.gov

Cross-Coupling Transformations Catalyzed by this compound Complexes

Nickel-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon bonds. rsc.orguci.edumdpi.comprinceton.edu The choice of ligand is critical for the success of these transformations.

Nickel-Catalyzed C-C Cross-Couplings (e.g., C(sp2)–C(sp2), C(sp2)–C(sp3))

This compound has found application in nickel-catalyzed cross-coupling reactions. These reactions enable the formation of bonds between different types of carbon centers, which is fundamental in constructing complex molecular architectures. rsc.orguci.edu For example, nickel catalysis is effective for the cross-coupling of benzylic zinc reagents with various aromatic partners. rsc.org In the context of C(sp2)–C(sp2) coupling, nickel catalysts have been used for the reaction of 2-fluorobenzofurans with arylboronic acids. beilstein-journals.org A nickel/photoredox dual-catalyzed C(sp3)–C(sp2) cross-coupling has been developed for the synthesis of trans-β-aryl/heteroaryl cyclobutylcarboxyesters, where Walphos SL-W022-2, a closely related ligand, was evaluated. ualberta.ca

Electrochemical and Photochemical Cross-Couplings

Recent advancements in cross-coupling have focused on utilizing electrochemical and photochemical methods to drive the reactions. princeton.edunih.gov These methods offer alternative, often milder, conditions for catalysis. Nickel-catalyzed electrochemical cross-electrophile coupling (eXEC) reactions have been developed for the synthesis of cyclopropanes from 1,3-diol derivatives. nih.gov Furthermore, a nickel/photoredox-catalyzed enantioselective cross-electrophile coupling of styrene (B11656) oxides with aryl iodides has been demonstrated. princeton.edu While direct use of this compound in these specific examples is not mentioned, the involvement of similar phosphine (B1218219) ligands in related nickel-catalyzed photoredox couplings suggests its potential applicability in this emerging area. ualberta.ca

Enantioselective Arylation and Vinylation for Quaternary Center Formation

The construction of all-carbon quaternary stereocenters is a significant challenge in organic synthesis. The use of this compound as a chiral ligand in transition metal-catalyzed reactions has been explored for the enantioselective arylation and vinylation of α-substituted lactams, providing an effective route to these complex molecular architectures.

Detailed research findings from patent literature describe the use of this compound in palladium-catalyzed and nickel-catalyzed reactions to construct α-quaternary centers in γ-lactams with high yields and enantioselectivities. These transformations are crucial for synthesizing gem-disubstituted pyrrolidines, piperazines, and diazepanes, which are important structural motifs in medicinal chemistry. In these protocols, the lithium enolate of an α-substituted lactam is coupled with an aryl or vinyl electrophile. The combination of a palladium or nickel precursor with the this compound ligand is critical for achieving high levels of stereocontrol.

The process involves the formation of a chiral metal complex that preferentially activates the substrate to deliver the aryl or vinyl group to one face of the enolate. This methodology has been shown to be effective for a range of substrates, leading to products with enantiomeric excesses (ee) of up to 97% and yields as high as 91%. scbt.com The successful application of this compound in these reactions highlights its efficacy in creating sterically congested quaternary centers with excellent enantiomeric purity. scbt.comalkalisci.com

Table 1: Enantioselective Arylation of α-Substituted Lactams using this compound (Data derived from patent examples describing the general transformation)

| Entry | Catalyst | Ligand | Substrate | Electrophile | Yield (%) | ee (%) |

| 1 | Pd(0) | This compound | α-Substituted γ-lactam | Aryl Halide | up to 91 | up to 97 |

| 2 | Ni(0) | This compound | α-Substituted γ-lactam | Aryl Halide | High | High |

Other Asymmetric Transformations Exploiting this compound

Beyond the formation of quaternary centers, the utility of Walphos ligands extends to other important asymmetric transformations.

Chiral β-aminoalkylboronic acids and their derivatives are of growing interest as bioisosteres of β-amino acids in drug discovery and as versatile synthetic intermediates. nih.govnih.gov The development of catalytic stereoselective methods to access these compounds is an active area of research. While comprehensive studies have explored the use of various chiral phosphine ligands for the copper-catalyzed asymmetric 1,2-addition of 1,1-diboron compounds to imines, specific data on the performance of this compound in this transformation is not detailed in the reviewed literature. nih.gov Related studies have screened other Walphos-type ligands, but direct application of SL-W022-1 is not specified. ualberta.ca

Catalytic enantioselective borylative migration represents a modern method for preparing optically enriched allylic boronates, which are valuable precursors in organic synthesis. This reaction typically involves the copper-catalyzed reaction of an enol triflate or nonaflate with a diboron (B99234) reagent. Research into this area has included the screening of a wide array of chiral ligands to optimize enantioselectivity. ualberta.ca In a study on the borylative migration of cyclic enol perfluorosulfonates, the closely related ligand Walphos SL-W022-2 was evaluated, affording the product in 39% yield and 15% ee. ualberta.ca However, specific research findings detailing the application and efficacy of this compound in this particular catalytic asymmetric reaction were not found in the searched literature.

Mechanistic Investigations of Walphos Sl W022 1 Catalyzed Reactions

Kinetic Studies and Rate-Determining Steps (e.g., Oxidative Addition)

Oxidative Addition: This is a critical step in many catalytic cycles where the metal center's oxidation state and coordination number increase. ualberta.ca The reaction involves the metal inserting into a covalent bond (e.g., C-X, H-H). ualberta.casigmaaldrich.com The mechanism can be concerted, where bonds are broken and formed simultaneously, or stepwise (ionic or SN2-type), which is more common for polar substrates. ualberta.casigmaaldrich.com The efficiency of oxidative addition is influenced by the electron density of the metal center; electron-rich metals, often facilitated by electron-donating ligands, favor this process. ualberta.ca The robust framework of Walphos SL-W022-1 is designed to promote effective electron donation, which can facilitate the activation of substrates in steps like oxidative addition. scbt.com

Rate-Determining Step in Related Systems: While specific kinetic data for this compound are not widely published, studies on similar catalytic systems provide valuable insights. For instance, in Suzuki-Miyaura cross-coupling reactions involving C(sp3) alkylboronates, the transmetallation step is often slow and can be rate-limiting due to the steric hindrance of the substrates. ualberta.ca In such cases, competing side reactions like protodeboronation can occur. ualberta.ca In other reactions, such as hydroformylation catalyzed by rhodium-phosphine complexes, either CO dissociation or hydride migration can be the rate-determining step, depending on the specific ligand and conditions. nih.gov For a hypothetical reaction catalyzed by a this compound complex, the rate law would depend on which step is the slowest. If, for example, oxidative addition were the slow step involving one molecule of substrate (A) and the catalyst (C), the rate law might be approximated as:

Rate = k[C][A]

However, if a step involving two molecules of a reactant were rate-determining, the reaction would be second-order with respect to that reactant. doi.org

Stereochemical Control Elements within the Catalytic Cycle

The primary function of a chiral ligand like this compound in asymmetric catalysis is to control the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer or diastereomer. This control is exerted throughout the catalytic cycle via non-covalent interactions between the substrate and the chiral environment created by the ligand around the metal center.

The unique structure of Walphos ligands, which combines both phosphine (B1218219) groups and bulky substituents on a rigid ferrocene (B1249389) scaffold, allows for excellent control over the steric and electronic environments of the catalytic center. scbt.com This precise arrangement dictates how the substrate approaches and coordinates to the metal. For example, in hydrogenation reactions, the ligand's chirality can direct the hydrogen delivery to one specific face of the prochiral substrate, thereby establishing a new stereocenter with high fidelity.

In a proposed catalytic cycle for a copper-catalyzed conjugate borylation, the coordination of the substrate to the metal-ligand complex forms a key intermediate. ualberta.ca The subsequent steps, such as the addition across the double bond and the final protodecupration, proceed with a stereochemistry that is guided by the ligand to minimize steric interactions. ualberta.ca The rigidity of the this compound backbone ensures that this chiral information is effectively transferred during the crucial bond-forming steps of the catalytic cycle. scbt.com

Role of Ligand Sterics and Electronics in Directing Selectivity and Reactivity

The performance of a catalyst is intricately linked to the steric and electronic properties of its ligands. scbt.com These properties influence nearly every aspect of the catalytic cycle, from substrate binding and activation to the rate and selectivity of the reaction. scbt.commdpi.com

Electronic Effects: The electronic nature of the phosphine groups on this compound dictates the electron density at the metal center. The ligand's framework is designed for effective electron donation, which enhances the metal's nucleophilicity. scbt.com This is crucial for steps like oxidative addition. scbt.com Conversely, the electronic properties also affect the electrophilicity of the metal, which can be important for substrate coordination and subsequent steps like migratory insertion or reductive elimination. Varying the electronic nature of substituents on a ligand can dramatically influence the photophysical and reactive properties of the resulting metal complex. chemrxiv.org

Steric Effects: The steric bulk of the di(2-norbornyl)phosphine and diphenylphosphino groups on this compound creates a defined chiral pocket around the metal. sigmaaldrich.comnih.gov This steric hindrance plays a critical role in enantioselective catalysis by discriminating between different prochiral faces of a substrate or different transition states. A sterically crowded ligand sphere can favor the formation of one stereoisomer over another by making the transition state leading to the undesired product energetically unfavorable. mdpi.com This steric bulk can also influence reaction rates by modulating the accessibility of substrates to the catalytic center. scbt.com

The interplay between these steric and electronic factors is what allows for the fine-tuning of a catalyst's performance. The distinctive properties of this compound enable selective coordination, influence reaction pathways, and improve reaction kinetics, ultimately leading to high selectivity and efficiency. scbt.com

Influence of Reaction Parameters on Performance

The performance of a catalytic system involving this compound is highly dependent on external reaction parameters such as solvent, temperature, pressure, and the presence of additives.

Solvent: The choice of solvent can significantly impact reaction rates and selectivity by influencing the solubility of reactants and intermediates, the stability of transition states, and even the active form of the catalyst. teledos.grresearchgate.net In a patent describing a rhodium-catalyzed asymmetric hydrogenation for the synthesis of a JAK inhibitor intermediate, trifluoroethanol (TFE) was used as the solvent with the Rh-Walphos SL-W022-1 catalyst. google.com Polar solvents can stabilize ionic intermediates that may form during a catalytic cycle. researchgate.net

Temperature: Reaction temperature affects the rate of all elementary steps in the catalytic cycle. Generally, higher temperatures increase reaction rates but can sometimes lead to a decrease in selectivity (enantioselectivity or chemoselectivity) by providing enough energy to overcome the activation barriers for competing, less-selective pathways. teledos.gr In the aforementioned patent, the hydrogenation using this compound was conducted at room temperature (15-25°C), which yielded excellent enantioselectivity. google.com

Pressure: For reactions involving gaseous reactants, such as hydrogenation (H₂) or hydroformylation (CO/H₂), pressure is a critical parameter. Increasing the partial pressure of a gaseous reactant can increase its concentration in the solution, thereby accelerating the reaction rate, particularly if a step involving the gas is rate-limiting. The hydrogenation with the Rh-Walphos SL-W022-1 catalyst was performed under a pressure of 10 bar of hydrogen gas. google.com

Additives: Additives, such as bases, acids, or co-catalysts, can have a profound effect on catalytic performance. For example, bases are often used to neutralize acidic byproducts or to deprotonate a substrate to generate a more reactive nucleophile. The choice and amount of an additive can be crucial for achieving high yield and selectivity.

The table below summarizes the conditions and results from a specific application of this compound, illustrating the impact of these parameters on its performance.

| Parameter | Condition |

|---|---|

| Catalyst System | Rhodium complex with this compound |

| Solvent | Trifluoroethanol (TFE) |

| Temperature | Room Temperature (15-25°C) |

| Pressure | 10 bar H₂ |

| Conversion | 100% |

| Enantiomeric Ratio (er) | 99.6 : 0.4 |

This example demonstrates that under optimized conditions, catalyst systems incorporating this compound can achieve exceptional levels of conversion and stereocontrol. google.com

Computational Chemistry Approaches to Walphos Sl W022 1 Systems

Density Functional Theory (DFT) Calculations for Geometry Optimization and Energetic Profiles

Density Functional Theory (DFT) is a cornerstone of computational studies on Walphos-ligated metal complexes. It offers a balance between computational cost and accuracy, making it suitable for the large systems typical of transition metal catalysis. DFT calculations are fundamental for determining the three-dimensional structures of Walphos-metal complexes, including intermediates and transition states.

The process begins with the geometry optimization of the ligand and its metal complexes. This involves finding the minimum energy conformation on the potential energy surface, which corresponds to the most stable structure. For Walphos ligands, this is particularly crucial due to their conformational flexibility. The energetic profiles of entire reaction pathways can then be mapped out. These profiles detail the relative energies of reactants, intermediates, transition states, and products, providing a quantitative understanding of the reaction's feasibility and kinetics. For instance, DFT has been employed to investigate the degradation of palladium acetate (B1210297) dimers in the presence of phosphine (B1218219) ligands to form active catalyst species, a process relevant to the activation of catalysts for reactions involving Walphos ligands. chemrxiv.org

Table 1: Representative DFT Functionals and Basis Sets for Walphos Systems

| Component | Common Choices | Purpose |

| DFT Functional | B3LYP, M06, ωB97X-D | To approximate the exchange-correlation energy. The choice depends on the specific properties being investigated (e.g., thermochemistry, non-covalent interactions). |

| Basis Set (Light Atoms: C, H, P, O) | 6-31G(d), 6-311+G(d,p), def2-SVP | To describe the spatial distribution of electrons for the non-metal atoms. |

| Basis Set (Metal Atom: e.g., Pd, Rh, Ni) | LANL2DZ, SDD | To efficiently describe the core electrons of the heavy metal atom using effective core potentials (ECPs). |

| Solvation Model | PCM, SMD | To account for the influence of the solvent on the geometry and energetics of the system. |

Modeling Reaction Pathways and Transition States (e.g., Oxidative Addition, Migratory Insertion)

A primary application of DFT in the study of Walphos-catalyzed reactions is the elucidation of reaction mechanisms. By modeling the elementary steps of a catalytic cycle, such as oxidative addition, migratory insertion, and reductive elimination, researchers can gain deep insights into the factors controlling the reaction's outcome.

Computational studies on related phosphine-palladium systems have detailed the intricate steps of catalytic cycles. nih.gov For a Walphos-Pd catalyzed cross-coupling reaction, for example, DFT would be used to:

Model Oxidative Addition: The initial step where the metal center inserts into a substrate bond. Calculations would determine the structure and energy of the transition state for this step.

Model Migratory Insertion: The insertion of one ligand (e.g., an olefin) into a metal-ligand bond. This is often a key step in determining regioselectivity.

These models help to understand how the unique steric and electronic properties of a specific Walphos ligand, like SL-W022-1, influence each step of the reaction, thereby guiding the rational design of more efficient catalysts.

Prediction of Enantioselectivity and Diastereoselectivity

The defining feature of chiral ligands like Walphos SL-W022-1 is their ability to induce stereoselectivity. Computational chemistry provides powerful tools for predicting and rationalizing the enantiomeric or diastereomeric excess observed experimentally. This is typically achieved by calculating the energies of the diastereomeric transition states that lead to the different stereoisomeric products. The energy difference between these transition states (ΔΔG‡) is directly related to the ratio of the products.

A notable approach involves statistical modeling, where computational descriptors for a range of Walphos ligands are correlated with experimental results. nih.gov In the asymmetric synthesis of the KRAS G12C inhibitor GDC-6036, a highly atroposelective Negishi coupling was developed using a Pd/Walphos catalytic system. nih.gov Statistical modeling by comparing computational descriptors of various Walphos ligands with experimental selectivity data was used to identify the optimal ligand. nih.gov This data-driven approach, combining DFT-derived properties with experimental screening, accelerates the discovery of highly selective catalysts. nih.gov

Table 2: Computational Approach to Predicting Enantioselectivity

| Step | Description | Computational Output |

| 1. Identify Stereodetermining Step | The elementary step in the reaction mechanism that establishes the new stereocenter. | Reaction coordinate analysis. |

| 2. Locate Diastereomeric Transition States | Find the transition state structures leading to the (R) and (S) products (e.g., TS-R and TS-S). | Optimized 3D coordinates of transition states. |

| 3. Calculate Free Energies | Compute the Gibbs free energies (G) of TS-R and TS-S, including thermal and solvent corrections. | G(TS-R) and G(TS-S). |

| 4. Determine Energy Difference (ΔΔG‡) | Calculate the difference in free energy: ΔΔG‡ = G(TS-S) - G(TS-R). | A single energy value (in kcal/mol). |

| 5. Predict Enantiomeric Excess (% ee) | Use the calculated ΔΔG‡ to predict the % ee. A lower energy for TS-R implies the (R)-product will be favored. | Predicted % ee. |

Analysis of Frontier Molecular Orbitals (FMOs) and Electronic Structure of this compound Complexes

Frontier Molecular Orbital (FMO) theory is used to analyze the electronic interactions between the Walphos-metal catalyst and the substrates. The key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of the HOMO and LUMO of the catalyst and substrate determine the nature and facility of their interaction.

Analysis of the electronic structure of Walphos complexes reveals how the ligand modulates the electron density at the metal center. scbt.com The phosphine groups of the Walphos ligand are typically strong sigma-donors, which increases the electron density on the metal. This, in turn, can affect the metal's reactivity in key catalytic steps like oxidative addition. The electronic properties of Walphos ligands are crucial for their ability to stabilize transition states and accelerate reactions. scbt.com By calculating and visualizing the FMOs, chemists can understand, for example, how a substrate interacts with the metal center and how the ligand's electronic character influences this interaction.

Conformational Analysis and Dynamic Behavior of this compound

Walphos ligands are not static entities; they are conformationally flexible. The specific conformation adopted by the ligand upon coordination to a metal center can have a profound impact on the steric environment around the metal, and thus on the selectivity of the reaction.

Computational conformational analysis involves exploring the potential energy surface of the free ligand and its metal complexes to identify low-energy conformers. This can be done through systematic searches or molecular dynamics simulations. Recent studies on related Buchwald-type phosphines have highlighted the importance of considering the entire conformational ensemble of a ligand, rather than just a single minimum-energy structure. chemrxiv.org Descriptors such as the minimum percent buried volume (%Vbur (min)), which considers all accessible conformations, have been shown to correlate well with catalytic activity. chemrxiv.org For a ligand like this compound, which contains multiple rotatable bonds and bulky groups like diphenylphosphino and di(2-norbornyl)phosphine, a thorough conformational analysis is essential for building accurate predictive models of catalyst performance.

Ligand Design Principles and Optimization Strategies for Walphos Sl W022 1 and Analogs

Structure-Activity Relationships (SAR) within the Walphos Ligand Family

The catalytic performance of Walphos ligands is intricately linked to their unique structural features. These ligands possess a ferrocenyl backbone linked to an aryl group, with two distinct phosphine (B1218219) moieties. This architecture creates a defined chiral pocket around the metal center, influencing the enantioselectivity of the catalyzed reaction. acs.orgscbt.com Structure-activity relationship studies within the Walphos family have focused on systematically altering three main components: the substituents on the phosphine atoms, the electronic nature of the aryl backbone, and the replacement of the aryl unit with other ferrocenyl groups.

The substituents on the two phosphorus atoms play a crucial role in defining the steric and electronic environment of the catalytic center. For instance, in a study of nine Walphos-type ligands, variations were made to the phosphorus-bound aryl and alkyl groups. acs.org This "ligand tuning" demonstrated that even subtle changes in the bulk and electron-donating or -withdrawing nature of these substituents could significantly impact the enantioselectivity and activity in asymmetric hydrogenations of alkenes and ketones, with enantiomeric excesses (ee) reaching up to 97%. acs.org Walphos SL-W022-1, formally known as (1S)-1-[(1R)-1-[Bis(bicyclo[2.2.1]hept-2-yl)phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene, features bulky di(2-norbornyl)phosphine and diphenylphosphine (B32561) groups. sigmaaldrich.comnih.gov The significant steric bulk of the norbornyl groups, combined with the electronic properties of the phenyl groups, creates a specific chiral environment that proves effective in many reactions. scbt.comsigmaaldrich.com

A significant structural modification within the Walphos family involves replacing the central phenyl ring with a second ferrocene (B1249389) unit, creating biferrocene-based analogues. nih.gov For example, the biferrocene ligand 15 can be considered an analogue of Walphos SL-W002-1, where the phenyl backbone is substituted by a ferrocene moiety. acs.org A comparative analysis of the palladium and ruthenium complexes of these two ligands revealed differences in their coordination geometry, which in turn affects their catalytic behavior in asymmetric hydrogenations. acs.org While direct comparisons in some rhodium-catalyzed hydrogenations showed that the biferrocene analogues achieved results comparable to the parent Walphos ligands for certain substrates, they also exhibited distinct reactivity profiles, highlighting the influence of the backbone structure on catalytic performance. nih.gov

High-Throughput Screening (HTS) in the Identification of Optimal Catalytic Systems

High-throughput screening (HTS) has become an indispensable tool for the rapid discovery and optimization of catalytic systems involving Walphos ligands. This methodology allows for the parallel evaluation of numerous ligands, catalysts, and reaction conditions, accelerating the identification of optimal combinations for a desired chemical transformation. snnu.edu.cnnih.gov

In one notable example, HTS was employed to screen catalysts for the enantioselective reduction of an α,β-unsaturated nitrile. The screening revealed that among various Josiphos, MandyPhos, and Walphos type ligands, the Walphos family provided the highest levels of enantioselectivity. researchgate.net Specifically, the ligand (S)-1-{(S P )-2-[2-[bis(4-methoxy-3,5-dimethylphenyl)-phosphino]phenyl]ferrocenyl}ethylbis[3,5-bis(trifluoromethyl)phenyl]phosphine (a Walphos analogue, L2) yielded the product with 100% conversion, 99% selectivity, and 95.7% ee. researchgate.net This result underscores the power of HTS in pinpointing superior catalysts from a diverse library.

| Ligand Family | Ligand | Conversion (%) | Selectivity (%) | ee (%) |

| Walphos | L1 | 100 | 99.2 | 87.4 |

| Walphos | L2 | 100 | 99 | 95.7 |

| Walphos | L3 | 100 | 99.1 | 92.5 |

| Josiphos | L4 | 99.5 | 98.7 | 75.3 |

| Josiphos | L5 | 100 | 100 | 81.9 |

| MandyPhos | L7 | 100 | 99.8 | 65.4 |

| Data from a high-throughput screening for the enantioselective reduction of an α,β-unsaturated nitrile. researchgate.net |

Similarly, HTS has been applied to test biferrocene-based Walphos analogues in the asymmetric hydrogenation of various alkenes and ketones. acs.org Using a customized Symyx HTS system, researchers could rapidly evaluate the performance of newly synthesized ligands against a panel of standard substrates, such as methyl acetamidoacrylate (MAA) and dimethyl itaconate (DMI), leading to the identification of rhodium-based catalysts as the most effective. nih.govacs.org

More advanced, data-driven approaches combining machine learning with high-throughput experimentation are also emerging. A multi-objective optimization workflow was developed using a database of over 550 bisphosphine ligands, including Walphos variants. nih.govchemrxiv.org This virtual screening method successfully identified a Walphos ligand (L13) as the optimal choice for an asymmetric hydroformylation reaction, achieving an exceptional regioisomeric ratio of 99.1:0.9 and 100% conversion. nih.govchemrxiv.org This demonstrates the potential of computational and data-driven HTS to navigate complex ligand spaces and identify top-performing catalysts that might be missed by traditional screening.

Modifications to the this compound Framework for Enhanced Performance

Targeted modifications to the this compound framework have been pursued to enhance catalytic performance, including activity, enantioselectivity, and substrate scope. These modifications generally fall into two categories: alteration of the substituents on the phosphorus atoms and substitution of the central phenyl ring in the backbone. acs.orgacs.org

The development of new phosphorus-containing ligands with properties superior to their predecessors is a central goal in catalysis. acs.orgnih.gov For the Walphos family, this has involved creating a library of ligands with varied P-substituents. By synthesizing analogues with different aryl and alkyl groups on the two phosphine moieties, researchers can fine-tune the steric bulk and electronic properties of the ligand. acs.org This modularity allows for the optimization of the ligand for specific substrates and reactions, such as the ruthenium- and rhodium-mediated hydrogenations of alkenes and ketones where enantioselectivities up to 97% ee were achieved by selecting the appropriate ligand from the synthesized series. acs.org

A more profound modification to the Walphos framework is the replacement of the 2-(diphenylphosphino)phenyl group with a second ferrocenylphosphine unit, leading to biferrocene-based Walphos analogues. nih.gov This change significantly alters the ligand's geometry and electronic properties. A comparative study of the palladium complex of Walphos ligand SL-W002-1 and its biferrocene analogue 15 highlighted structural differences in the resulting metal complexes. acs.org These structural changes translate to different catalytic outcomes. For example, in the rhodium-catalyzed hydrogenation of dimethyl itaconate (DMI), the biferrocene ligand 15 gave an enantiomeric excess of 91%, which was comparable to the 92% ee achieved with the parent Walphos ligand SL-W002-1. nih.gov However, for other substrates, the performance varied, indicating that this framework modification provides a new avenue for catalyst optimization.

| Substrate | Ligand | Conversion (%) | ee (%) |

| DMI | Walphos SL-W002-1 | >99 | 92 |

| DMI | Biferrocene analogue 15 | >99 | 91 |

| MAC | Walphos SL-W002-1 | >99 | 95 |

| MAC | Biferrocene analogue 15 | >99 | 96 |

| MCA | Walphos SL-W001-1 | >99 | 96 |

| MCA | Biferrocene analogue 16 | >99 | 92 |

| Comparison of Walphos ligands and their biferrocene analogues in Rh-catalyzed hydrogenation. nih.gov |

Comparison of this compound with Other Chiral Phosphine Ligands in Asymmetric Catalysis

The performance of this compound and its analogues is best understood when compared to other classes of privileged chiral phosphine ligands in various asymmetric catalytic reactions. Key comparators include other ferrocene-based ligands like Josiphos and MandyPhos, as well as biaryl phosphines such as BINAP.

In the enantioselective hydrosilylation of an α,β-unsaturated nitrile, a high-throughput screening study directly compared the efficacy of Walphos, Josiphos, and MandyPhos type ligands. researchgate.net The results clearly demonstrated the superiority of the Walphos-based catalysts in this specific transformation, which consistently delivered higher enantioselectivities (87-96% ee) compared to Josiphos (75-82% ee) and MandyPhos (65% ee). researchgate.net

Another study investigated the catalytic activity of ruthenium clusters incorporating either Walphos or Josiphos ligands for the asymmetric hydrogenation of tiglic acid. rsc.org The use of these distinct ligand families allowed for a direct comparison of their ability to induce enantioselectivity in a cluster-based catalytic system, showing that the choice of ligand framework is critical to achieving high stereocontrol. rsc.org

In palladium-catalyzed aza-Michael additions, a screening of 24 different chiral ligands was performed. core.ac.uk While biaryl ligands like BINAP were highly selective, Walphos ligands were noted for inducing the highest conversions. Interestingly, one Walphos ligand (W002) provided the product with the opposite stereochemistry (R-enantiomer) compared to the S-enantiomer produced by the biaryl ligands, suggesting a different mode of stereochemical induction and highlighting the potential for synergistic effects between the different elements of chirality within the Walphos structure. core.ac.uk

Walphos ligands have also proven effective in challenging cross-coupling reactions. For instance, in a stereoconvergent Suzuki-Miyaura coupling, the chiral ligand Walphos-1 was found to give the highest level of enantioselectivity, furnishing the product in up to 99% ee. nih.gov The development of advanced biaryl coupling techniques continues to rely on novel ligands, and Walphos ligands, as part of the broader class of dialkylbiaryl phosphines, are recognized for their high efficiency in these transformations. acs.orgnumberanalytics.com

The selection of a chiral ligand is highly dependent on the specific reaction and substrate. While ligands like BINAP are benchmarks in many reactions, the unique steric and electronic properties of the Walphos family, derived from its ferrocene backbone and tunable phosphine groups, make it a powerful and often superior alternative for a range of catalytic processes, including hydrogenations, hydrosilylations, and cross-coupling reactions. scbt.comnih.govtcichemicals.com

Q & A

Q. How to design a longitudinal study assessing this compound’s stability in industrial-relevant environments?

- Methodological Answer :

Accelerated Aging : Expose samples to elevated temperatures/humidity and model decay kinetics .

Multi-Omics Integration : Correlate spectroscopic data with machine learning-predicted degradation markers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.